molecular formula C13H10F2O B13091905 2,4'-Difluoro-4-methoxybiphenyl CAS No. 1214346-71-0

2,4'-Difluoro-4-methoxybiphenyl

Cat. No.: B13091905
CAS No.: 1214346-71-0
M. Wt: 220.21 g/mol
InChI Key: XPKWWJVQTYOFHE-UHFFFAOYSA-N
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Description

2,4’-Difluoro-4-methoxybiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methoxy group attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4’-Difluoro-4-methoxybiphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of 2,4’-Difluoro-4-methoxybiphenyl may involve similar coupling reactions, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4’-Difluoro-4-methoxybiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2,4’-Difluoro-4-hydroxybiphenyl, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2,4’-Difluoro-4-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4’-Difluoro-4-methoxybiphenyl exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its fluorine and methoxy groups. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’-Difluoro-4-methoxybiphenyl is unique due to the presence of both fluorine atoms and a methoxy group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

CAS No.

1214346-71-0

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2-fluoro-1-(4-fluorophenyl)-4-methoxybenzene

InChI

InChI=1S/C13H10F2O/c1-16-11-6-7-12(13(15)8-11)9-2-4-10(14)5-3-9/h2-8H,1H3

InChI Key

XPKWWJVQTYOFHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)F)F

Origin of Product

United States

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